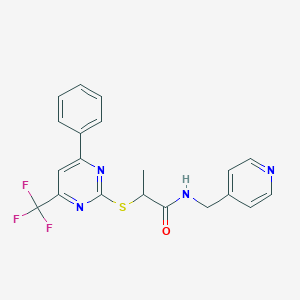![molecular formula C20H18Cl2N2O6 B284374 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. This compound belongs to the class of carbamates and is known for its unique mechanism of action, which makes it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate involves the inhibition of certain enzymes that play a crucial role in cell division and growth. This leads to the inhibition of cancer cell growth and proliferation. Additionally, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. It also exhibits anti-angiogenic properties, which can prevent the growth of blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate in lab experiments include its potent pharmacological activities and unique mechanism of action. However, its limitations include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate. One potential direction is to explore its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential toxicity. Furthermore, research can be conducted to explore its potential as a lead compound for the development of new drugs with similar pharmacological activities.
Conclusion
In conclusion, 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate is a promising compound with potential pharmacological applications. Its unique mechanism of action and potent pharmacological activities make it a promising candidate for various research studies. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential toxicity.
Synthesis Methods
The synthesis of 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate involves a multistep process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form 2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate.
Scientific Research Applications
2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C20H18Cl2N2O6 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)carbamoyloxy]butan-2-yl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C20H18Cl2N2O6/c1-11(29-19(27)23-17(25)13-3-7-15(21)8-4-13)12(2)30-20(28)24-18(26)14-5-9-16(22)10-6-14/h3-12H,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
HBJFQHPGNSYLFC-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
